molecular formula C19H14ClF3N2O2S B2908339 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether CAS No. 338423-07-7

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether

Cat. No. B2908339
M. Wt: 426.84
InChI Key: ZGBFZXZYCUSBMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring suggests that the compound may exhibit aromaticity, which could affect its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the pyrimidine ring might undergo electrophilic aromatic substitution, while the ether group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its boiling and melting points would depend on the strength of the intermolecular forces .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2S/c1-26-16-10-24-18(28-11-12-5-7-14(20)8-6-12)25-17(16)27-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBFZXZYCUSBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether

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